Optimized Lipophilicity Window: XLogP3-AA Comparison Against Butyl and Phenylpropoxy Analogs
The target compound exhibits an XLogP3-AA value of 5.2, placing it in a favorable 'lead-like' lipophilicity range (3–5) for oral bioavailability, whereas the butyl analog (XLogP3-AA = 5.8) and the phenylpropoxy analog (XLogP3-AA = 6.7) breach the typical upper bound . This quantitative gradient directly impacts predicted aqueous solubility and cytochrome P450 promiscuity .
| Evidence Dimension | Computed Octanol-Water Partition Coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 5.2 |
| Comparator Or Baseline | Butyl analog: XLogP3-AA = 5.8; Phenylpropoxy analog: XLogP3-AA = 6.7 |
| Quantified Difference | Butyl analog: Δ = +0.6 (11.5% increase); Phenylpropoxy analog: Δ = +1.5 (28.8% increase) |
| Conditions | Computed by XLogP3 3.0 algorithm, PubChem release 2019.06.18 |
Why This Matters
A lower lipophilicity reduces the risk of promiscuous off-target binding and poor solubility, making the target compound a more developable starting point for medicinal chemistry programs.
- [1] PubChem. Compound Summary: N-[2-(2-Methylphenoxy)propyl]-3-propoxyaniline. CID 46736303. Accessed April 2026. View Source
- [2] PubChem. Compound Summary: N-[2-(2-Methylphenoxy)butyl]-3-propoxyaniline. CID 46736304. Accessed April 2026. View Source
- [3] PubChem. Compound Summary: N-[2-(2-Methylphenoxy)propyl]-3-(3-phenylpropoxy)aniline. CID 46736325. Accessed April 2026. View Source
- [4] P. D. Leeson and B. Springthorpe. The influence of drug-like concepts on decision-making in medicinal chemistry. Nat. Rev. Drug Discov. 6(11), 881-890 (2007). View Source
